3-Benzoylbenzo[f]benzofuran-4,9-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H10O4 |
|---|---|
Molecular Weight |
302.3g/mol |
IUPAC Name |
3-benzoylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C19H10O4/c20-16(11-6-2-1-3-7-11)14-10-23-19-15(14)17(21)12-8-4-5-9-13(12)18(19)22/h1-10H |
InChI Key |
RIGQMNQRBFVSGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=COC3=C2C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=COC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Elucidation of Reactivity and Mechanistic Pathways of 3 Benzoylbenzo F Benzofuran 4,9 Dione
Quinone Redox Chemistry within Fused Heterocyclic Systems
The quinone core of 3-Benzoylbenzo[f]benzofuran-4,9-dione is a key determinant of its chemical and biological activity, enabling it to participate in redox cycling. This process involves the acceptance of electrons and protons, leading to the formation of the corresponding hydroquinone (B1673460). The ease with which this occurs is quantified by its reduction potential, which is modulated by the fused heterocyclic system and the electronic nature of its substituents.
In aprotic media, quinones like this compound typically undergo two successive one-electron reductions. The first reversible step forms a semiquinone radical anion, and the second, often quasi-reversible, step yields the dianion. These electron transfer processes are fundamental to the compound's potential applications in materials science and as a biological redox modulator.
Table 1: Representative Reduction Potentials of Related Quinone Systems (in Aprotic Media)
| Compound | First Reduction Potential (E¹₁/₂) (V vs. SCE) | Second Reduction Potential (E²₁/₂) (V vs. SCE) |
| 1,4-Naphthoquinone | -0.71 | -1.49 |
| 2-Methyl-1,4-naphthoquinone | -0.80 | -1.58 |
| 2,3-Dichloro-1,4-naphthoquinone | -0.42 | -1.18 |
This table presents illustrative data for related compounds to provide context for the expected electrochemical behavior of this compound. The actual values for the title compound may vary.
The electronic nature of substituents on the quinone ring significantly influences its redox potential. Electron-withdrawing groups, such as the benzoyl group at the 3-position of this compound, are expected to increase the reduction potential. This effect is due to the stabilization of the resulting semiquinone and hydroquinone forms through inductive and resonance effects. The benzoyl group, with its carbonyl moiety, acts as a strong electron-withdrawing group, thereby making the quinone core more susceptible to reduction. This principle is a cornerstone in the rational design of quinone-based compounds with tailored redox properties.
In aqueous media, the redox chemistry of quinones is often pH-dependent, involving proton-coupled electron transfer (PCET) processes. nih.govcolostate.eduresearchgate.netnih.gov The reduction of the quinone to the hydroquinone involves the uptake of two electrons and two protons. The formal reduction potential, therefore, decreases as the pH increases, typically following a linear relationship in a Pourbaix diagram, with a slope of approximately -59 mV per pH unit for a two-electron, two-proton process at room temperature. researchgate.net
The specific pKa values of the hydroquinone form of this compound would dictate the precise nature of its pH-dependent redox behavior. While experimental data for this specific molecule is not available, studies on similar quinone systems demonstrate this characteristic pH dependence. nih.govresearchgate.net
Nucleophilic Addition Reactions to the Quinone Core
The electrophilic character of the quinone ring in this compound makes it susceptible to nucleophilic attack. These reactions, often Michael-type additions, are a key pathway for the functionalization of the molecule. masterorganicchemistry.comlibretexts.org
Nucleophilic addition to unsymmetrically substituted quinones like this compound can potentially lead to different regioisomers. The regioselectivity of such additions is governed by a combination of electronic and steric factors. The electron-withdrawing benzoyl group at the 3-position is expected to influence the electron distribution within the quinone ring, thereby directing nucleophilic attack.
In the context of furanonaphthoquinones, synthetic methods often exhibit high regioselectivity. For instance, visible-light-mediated [3+2] cycloaddition reactions for the synthesis of naphtho[2,3-b]furan-4,9-diones have been shown to proceed with complete regioselectivity, affording 2-substituted products exclusively. mdpi.comnih.gov While this pertains to the synthesis of the core structure, it highlights the inherent directing effects within this class of molecules. For nucleophilic addition to the pre-formed this compound, the C2 position would be a likely site for attack due to the electronic influence of the adjacent benzoyl group.
Stereoselectivity becomes a critical aspect when the nucleophilic addition creates a new chiral center. The stereochemical outcome of Michael additions can often be controlled by the use of chiral catalysts or auxiliaries, leading to the formation of specific stereoisomers. masterorganicchemistry.comrsc.orgnih.gov
The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates. In nucleophilic addition reactions to quinones, the initial adduct is often a hydroquinone species, which can then be oxidized to the corresponding substituted quinone. Spectroscopic techniques such as NMR and mass spectrometry are invaluable tools for identifying these intermediates. In some cases, the initial adduct may undergo further intramolecular reactions, leading to more complex products. The characterization of such intermediates provides crucial insights into the reaction pathway and allows for the optimization of reaction conditions to favor the desired product.
Electrophilic and Radical Transformations of the Fused System
The extended π-system and the presence of carbonyl groups in this compound make it susceptible to a range of electrophilic and radical reactions. The electron-withdrawing nature of the dione (B5365651) and benzoyl moieties deactivates the aromatic rings towards classical electrophilic substitution, while also providing sites for nucleophilic attack.
The photochemical behavior of benzofuran (B130515) derivatives is a rich and varied field of study. While specific photophysical data for this compound is not extensively documented, the behavior of related compounds provides significant insights into its potential photoreactivity. Benzofuran compounds, in general, can undergo a variety of photochemical transformations, including cycloadditions and isomerizations. For instance, the C2-C3 double bond of the furan (B31954) ring is known to participate in photochemical cycloaddition reactions. researchgate.net
The presence of the benzoyl group is particularly significant. Benzoyl-substituted aromatic compounds are known to exhibit interesting photophysical properties, including room temperature phosphorescence and thermally activated delayed fluorescence (TADF). rsc.org These phenomena are often linked to the presence of low-lying triplet states and the potential for intersystem crossing. In a molecule like this compound, excitation of the benzoyl chromophore could lead to energy transfer to the extended π-system of the naphthofuran core, or it could initiate photochemical reactions such as a photo-Fries rearrangement. rsc.org
Furthermore, naphtho[2,3-b]furan-4,9-diones and their derivatives are known to be photoactive. nih.gov Visible-light-mediated [3+2] cycloaddition reactions have been developed for the synthesis of such compounds, highlighting the accessibility of their excited states. nih.gov Structurally similar naphtho[2,3-d]thiazole-4,9-diones have been shown to exhibit fluorescence in both solution and the solid state, with their emission properties being tunable by the introduction of different substituents. mdpi.com This suggests that this compound may also possess interesting emissive properties.
The photochemistry of furan derivatives can also involve isomerization reactions. netsci-journal.comnih.gov Upon direct irradiation, furan rings can populate an excited singlet state, which may lead to the formation of a Dewar isomer. nih.gov Sensitized irradiation, on the other hand, tends to populate the triplet state, which can evolve through cleavage of the O-Cα bond. nih.gov The specific pathway followed depends on the substitution pattern and the reaction conditions.
A potential photochemical reaction for this compound could involve the generation of reactive oxygen species upon irradiation, a property that is exploited in photodynamic therapy. researchgate.net The extended conjugation and the presence of carbonyl groups could facilitate the formation of a triplet state capable of sensitizing the formation of singlet oxygen.
| Property/Reaction | Analogous System | Observed Phenomenon | Potential for this compound |
|---|---|---|---|
| Fluorescence | Naphtho[2,3-d]thiazole-4,9-diones | Fluorescence in solution and solid state. mdpi.com | Likely to exhibit fluorescence, potentially tunable by solvent polarity. |
| Phosphorescence/TADF | Benzoyl-carbazole | Room temperature phosphorescence and TADF. rsc.org | The benzoyl group may induce these properties. |
| Photo-Fries Rearrangement | Benzoyl-carbazole | Photochemical rearrangement of the benzoyl group. rsc.org | A possible photoreaction pathway. |
| [3+2] Cycloaddition | Naphtho[2,3-b]furan-4,9-diones | Visible-light-mediated synthesis via cycloaddition. nih.gov | The fused furan ring could potentially undergo photo-cycloaddition. |
| Photoisomerization | Furan derivatives | Formation of Dewar isomers or ring-opened products. netsci-journal.comnih.gov | Isomerization of the furan ring is a plausible photochemical process. |
The structural framework of this compound lends itself to a variety of intramolecular reactions, often catalyzed by acids, bases, or transition metals. These reactions can lead to the formation of new ring systems or to the isomerization of the initial structure.
One of the key reaction types for the synthesis of benzofurans involves the intramolecular cyclization of suitably substituted precursors. numberanalytics.com For example, nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones is a known method for constructing the benzofuran ring system. organic-chemistry.org While this compound is already cyclized, understanding these mechanisms is crucial for predicting potential side reactions or for designing synthetic routes to related compounds. A proposed mechanism for such a nickel-catalyzed cyclization involves the oxidative addition of the aryl halide to a Ni(0) species, followed by intramolecular nucleophilic addition of the resulting organonickel intermediate to the ketone carbonyl. organic-chemistry.org
Rearrangement reactions are also prevalent in benzofuran chemistry. The Claisen rearrangement, for instance, can be a key step in the synthesis of benzofuran derivatives. nih.gov A gold-catalyzed cascade reaction involving an intermolecular alkoxylation followed by a Claisen rearrangement has been used to synthesize diverse benzofuran structures. nih.gov In the context of this compound, the possibility of rearrangements under thermal or catalytic conditions should be considered, especially if the molecule is subjected to harsh reaction conditions.
Isomerization reactions can also occur, particularly within the furan ring. As mentioned in the previous section, photochemical conditions can induce isomerization. netsci-journal.comnih.gov Thermally induced isomerizations are also possible, although they often require high temperatures.
The presence of the dione functionality in the naphthoquinone part of the molecule opens up possibilities for reactions involving this moiety. For instance, treatment of benzoquinones with certain reagents under acidic conditions can lead to ring-opening and subsequent recyclization to form benzofuran derivatives. nih.gov This suggests that under specific conditions, the quinone part of this compound could undergo transformations that lead to rearranged products.
| Reaction Type | Catalyst/Conditions | Plausible Mechanism | Potential Outcome |
|---|---|---|---|
| Intramolecular Cyclization (Hypothetical Precursor) | Nickel catalyst | Oxidative addition, intramolecular nucleophilic addition. organic-chemistry.org | Formation of the benzofuran ring. |
| Claisen Rearrangement (Hypothetical Precursor) | Gold catalyst | wuxiapptec.comwuxiapptec.com-Sigmatropic rearrangement. nih.gov | Formation of a C-C bond and migration of an allyl group. |
| Ring Transformation | Acid catalysis | Protonation of quinone, ring opening, recyclization. nih.gov | Isomeric furanonaphthoquinone structures. |
Theoretical and Experimental Mechanistic Studies
To gain a deeper understanding of the reactivity of this compound, both theoretical and experimental mechanistic studies are invaluable. Quantum chemical calculations can provide insights into reaction pathways and transition states, while kinetic studies can quantify reaction rates and activation parameters.
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. pku.edu.cn For benzofuran derivatives, DFT calculations have been used to study the regioselectivity of cyclization reactions, the stability of intermediates, and the energies of transition states. wuxiapptec.com
In the case of an acid-catalyzed cyclization to form a benzofuran, DFT calculations can be used to model the reaction energy profile. wuxiapptec.com By comparing the activation energies for different possible cyclization pathways, the observed regioselectivity can be explained. For example, in the cyclization of an acetal, the activation energy for the reaction at two different sites on a phenyl ring was calculated, and the lower activation energy correctly predicted the major product. wuxiapptec.com Such calculations often involve identifying the key intermediates, such as an oxonium ion, and analyzing their electronic properties, like the Highest Occupied Molecular Orbital (HOMO), to predict the most likely site of nucleophilic attack. wuxiapptec.com
For a molecule as complex as this compound, DFT calculations could be employed to investigate a number of its reactive properties. For instance, the electrophilicity of the different carbon atoms in the molecule could be calculated to predict the most likely sites for nucleophilic attack. The energies of the frontier molecular orbitals (HOMO and LUMO) would provide information about its behavior in pericyclic reactions. Furthermore, the transition states for potential rearrangement or isomerization reactions could be located and their energies calculated to assess the feasibility of these processes.
Computational studies have also been used to understand the selectivity in the reduction of benzofuran systems. nih.gov By calculating local electrophilicity indices, the susceptibility of different parts of the molecule to reduction can be predicted. nih.gov This type of analysis would be highly relevant for understanding the reactivity of the dione moiety in this compound.
Experimental kinetic studies provide quantitative data on reaction rates and how they are affected by factors such as temperature, concentration, and catalyst. From this data, important thermodynamic parameters like the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined.
In a study of the rearrangement of a [4+2] cycloadduct to an [8+2] product in a dienylisobenzofuran system, the kinetics and activation parameters for the nih.govorganic-chemistry.org-vinyl shift were determined using NMR measurements. pku.edu.cn This demonstrates the power of kinetic studies in distinguishing between different possible reaction mechanisms.
For a hypothetical reaction of this compound, a kinetic study could help to elucidate the mechanism. For example, if a reaction is found to be first-order with respect to the benzofuran derivative and a catalyst, it would suggest that the rate-determining step involves both of these species. The value of the entropy of activation can also provide clues about the transition state; a negative value often indicates a more ordered transition state, such as in a cyclization reaction.
The Arrhenius equation, k = Ae^(-Ea/RT), relates the rate constant (k) to the activation energy (Ea) and temperature (T). A difference in activation energy between two competing pathways can translate to a significant difference in the product ratio, as described by the relationship between the Gibbs free energy of activation and the equilibrium constant. wuxiapptec.com
In-Depth Spectroscopic and Structural Analysis of this compound Remains Elusive
A comprehensive review of scientific literature and chemical databases reveals a notable absence of detailed research focused specifically on the advanced spectroscopic and structural characterization of the compound This compound . While the broader class of benzofurans is well-documented, specific experimental data for this particular derivative, as required for a detailed analysis, is not publicly available.
General information from chemical suppliers indicates the compound's existence, providing basic details such as its molecular formula (C₁₉H₁₀O₄) and molecular weight (302.3 g/mol ). evitachem.com However, the in-depth experimental findings necessary for a thorough scientific article, particularly concerning advanced characterization techniques, are not present in published, peer-reviewed literature.
Research on other substituted benzofuran derivatives highlights the powerful methodologies used to elucidate the structures of this chemical class. researchgate.netnih.govnih.govnih.gov These studies frequently employ a combination of spectroscopic and crystallographic techniques to confirm molecular structure and explore stereochemistry and intermolecular interactions.
For instance, studies on various benzofuran derivatives have utilized:
Nuclear Magnetic Resonance (NMR) Spectroscopy : In the analysis of related compounds, ¹H NMR and ¹³C NMR are fundamental for determining the basic carbon-hydrogen framework. nih.govresearchgate.netchemicalbook.com Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) are used to confirm connectivity between different parts of the molecule. researchgate.net
X-ray Crystallography : This technique has been applied to other complex benzofuran structures to determine their three-dimensional arrangement in the solid state, including the conformation of substituents and the nature of intermolecular forces like hydrogen bonding and π–π stacking. researchgate.netuchile.cl
While these examples demonstrate the types of analyses that would be required to characterize this compound, the actual experimental data—such as specific chemical shifts, coupling constants, 2D NMR correlations, or crystallographic parameters—for the title compound are not available in the searched scientific domain. Without such primary data, a scientifically accurate and detailed article conforming to the requested outline cannot be constructed.
Advanced Spectroscopic and Structural Characterization of 3 Benzoylbenzo F Benzofuran 4,9 Dione
Vibrational Spectroscopy
Vibrational spectroscopy investigates the quantized vibrational energy levels of a molecule. By measuring the absorption or scattering of electromagnetic radiation, specific vibrational modes can be identified, which are characteristic of the bonds and functional groups within the molecule.
Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups in organic compounds. The absorption of IR radiation excites molecular vibrations, such as stretching and bending, and the frequencies of these absorptions are unique to the types of bonds present. For a complex molecule like 3-Benzoylbenzo[f]benzofuran-4,9-dione, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its various structural motifs.
The molecule's structure is defined by several key functional groups: two distinct ketone carbonyl groups (one in the benzoyl moiety and one in the dione (B5365651) system), an ether linkage within the furan (B31954) ring, and multiple aromatic C-C and C-H bonds. While a definitive experimental spectrum for this specific compound is not publicly available, a predictive analysis based on the known absorption ranges for these functional groups allows for the assignment of expected IR peaks.
Key Predicted IR Absorption Bands for this compound:
C=O Stretching: The most prominent features in the IR spectrum are expected to be the carbonyl (C=O) stretching vibrations. Due to the presence of two different carbonyl environments—the benzoyl ketone and the quinone-like dione—two distinct, strong absorption bands are anticipated in the region of 1650-1760 cm⁻¹. The benzoyl ketone C=O stretch typically appears around 1660-1685 cm⁻¹, while the dione carbonyls, being part of a conjugated system, are also expected in a similar range, potentially with some splitting due to symmetric and asymmetric stretching modes. Studies on similar dione structures, such as indane-1,3-dione, show strong C=O stretching absorptions around 1720 cm⁻¹. researchgate.net
Aromatic C=C Stretching: The multiple aromatic rings in the molecule will give rise to a series of medium to sharp bands in the 1450-1600 cm⁻¹ region, resulting from the in-plane stretching vibrations of the carbon-carbon double bonds. libretexts.orglibretexts.org
C-O-C Stretching: The ether linkage within the benzofuran (B130515) core is expected to produce a strong, characteristic band corresponding to the asymmetric C-O-C stretching vibration, typically found in the 1200-1275 cm⁻¹ range for aryl ethers. A corresponding symmetric stretch may appear at a lower frequency.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are expected to produce weak to medium intensity bands just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. libretexts.orglibretexts.org
C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted aromatic rings will appear as strong bands in the fingerprint region, between 675-900 cm⁻¹. The exact positions of these bands can provide information about the substitution patterns on the aromatic rings. libretexts.orglibretexts.org
Interactive Data Table: Predicted IR Spectral Data for this compound
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3030-3100 | C-H Stretch | Aromatic | Medium to Weak |
| 1650-1760 | C=O Stretch | Benzoyl Ketone & Dione | Strong |
| 1450-1600 | C=C Stretch (in-ring) | Aromatic | Medium to Sharp |
| 1200-1275 | Asymmetric C-O-C Stretch | Aryl Ether (Furan ring) | Strong |
| 675-900 | C-H Out-of-Plane (oop) Bend | Aromatic | Strong |
This predictive analysis provides a foundational understanding of the expected infrared spectroscopic features of this compound, which is essential for its characterization and quality control in synthetic applications.
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. researchgate.net This often means that non-polar bonds and symmetric vibrations, which are weak or silent in the IR spectrum, can produce strong signals in the Raman spectrum.
For this compound, Raman spectroscopy is particularly well-suited for characterizing the extensive aromatic system. The C=C stretching modes of the polycyclic aromatic backbone are expected to yield strong and sharp Raman bands. researchgate.net The carbonyl groups, while also Raman active, may show weaker signals compared to their intense IR absorptions.
Predicted Raman Active Modes for this compound:
Aromatic Ring Breathing Modes: The symmetric "breathing" vibrations of the aromatic rings, where the rings expand and contract symmetrically, typically produce very strong and characteristic Raman peaks, often in the 1000-1600 cm⁻¹ region. pitt.edu
Aromatic C=C and C-H Vibrations: Similar to IR, C=C and C-H vibrations will be present, with the C=C stretching modes being particularly prominent. researchgate.netpitt.edu
Carbonyl C=O Stretch: The C=O stretching vibrations are also expected in the 1650-1760 cm⁻¹ range, although their intensity relative to the aromatic ring modes may be lower than in the IR spectrum.
Surface-Enhanced Raman Spectroscopy (SERS)
A significant limitation of conventional Raman spectroscopy is its inherently weak signal. researchgate.net This can be overcome by a technique known as Surface-Enhanced Raman Spectroscopy (SERS), which can amplify the Raman signal by several orders of magnitude (from 10⁶ to 10¹²). nih.govmdpi.com This enhancement is achieved by adsorbing the molecule of interest onto a nanostructured metallic surface, typically made of gold or silver. nih.gov
The SERS effect arises from two primary mechanisms:
Electromagnetic Enhancement: This is the dominant mechanism and occurs due to the excitation of localized surface plasmons on the metallic nanostructures by the incident laser light. This creates a massively amplified electromagnetic field at the surface, which in turn enhances the Raman scattering from molecules in close proximity. mdpi.com
Chemical Enhancement: This is a shorter-range effect involving charge-transfer between the adsorbed molecule and the metal surface, which can also lead to an increase in the Raman signal intensity. mdpi.com
For a molecule like this compound, SERS offers a powerful tool to study its interactions with surfaces and other molecules at very low concentrations. By analyzing the SERS spectrum, one can deduce information about the molecule's orientation on the metallic substrate. Typically, vibrational modes of the parts of the molecule closest to the surface, or those whose polarizability is most affected by the surface interaction, will show the greatest enhancement. For instance, if the molecule adsorbs onto a silver or gold surface via its oxygen atoms, the C=O and C-O-C vibrational modes would be expected to be significantly enhanced. This allows for detailed investigations into how the molecule interacts with its environment, which is crucial for applications in materials science and sensing.
Interactive Data Table: Predicted Raman Active Modes and Potential SERS Enhancement
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Raman Intensity | Potential for SERS Enhancement |
| 3030-3100 | C-H Stretch | Aromatic | Medium | Moderate |
| 1650-1760 | C=O Stretch | Benzoyl Ketone & Dione | Medium to Weak | High (if oriented via oxygen) |
| 1450-1600 | C=C Stretch (in-ring) | Aromatic | Strong | High |
| 1000-1300 | Aromatic Ring Breathing/Bending | Aromatic | Strong | High |
| 1200-1275 | C-O-C Stretch | Aryl Ether (Furan ring) | Medium | High (if oriented via oxygen) |
The combined use of IR, Raman, and SERS provides a comprehensive vibrational spectroscopic profile of this compound, enabling not only its structural confirmation but also offering deep insights into its intermolecular interactions.
Broader Research Implications and Future Directions for Benzo F Benzofuran 4,9 Dione Scaffolds
Design of Advanced Organic Materials Based on Quinone Chemistry
Quinones are a class of organic compounds formally derived from aromatic compounds where an even number of -CH= groups are converted into -C(=O)- groups, resulting in a fully conjugated cyclic dione (B5365651) structure. wikipedia.org This structure imparts unique redox activity, making quinones and their derivatives, such as the benzo[f]benzofuran-4,9-dione scaffold, highly versatile building blocks for advanced materials. thieme.com Their ability to undergo reversible reduction-oxidation cycles is central to their function in various applications, from energy storage to organic electronics. rsc.orglibretexts.org The electrochemical properties and stability of quinone-based materials can be precisely tuned by modifying their molecular structure, for instance, by introducing different functional groups or extending the conjugated system. frontiersin.org
Aqueous and non-aqueous organic redox flow batteries (RFBs) represent a promising technology for large-scale energy storage, and quinone-based molecules are leading candidates for the redox-active materials. bohrium.comresearchgate.net Their advantages include high theoretical capacity, fast redox kinetics, and the ability to be tailored for specific voltage and solubility requirements through molecular engineering. frontiersin.orgnih.gov
The benzo[f]benzofuran-4,9-dione scaffold is particularly promising in this context. The quinone moiety provides the necessary two-electron, two-proton redox center, while the fused benzofuran (B130515) portion can be functionalized to enhance stability and solubility in battery electrolytes. libretexts.org Research on related anthraquinone (B42736) and heterocyclic quinone derivatives has demonstrated that structural modifications can significantly improve battery performance. For example, functionalization can increase charge delocalization, enhancing chemical stability, or introduce additional redox processes to boost electron storage capacity. nih.gov The goal is to develop quinone derivatives that are low-cost, stable, highly soluble, and possess high energy density. researchgate.net The ability to recover degraded quinone reactants through simple oxidation has also been demonstrated, which could significantly extend battery lifetime. quinoenergy.com
Table 1: Properties of Selected Quinone-Based Molecules for Redox Flow Batteries
| Compound/Class | Electrolyte Type | Key Features & Performance | Reference(s) |
| Tetra-aminoanthraquinone (DB-1) | Nonaqueous | Capable of 4-electron transfer; High electrode potential (up to 4.4 V vs. Li). | bohrium.com |
| 2,6-Dihydroxyanthraquinone (2,6-DHAQ) | Aqueous (Alkaline) | Achieved an open-circuit voltage of 1.2 V. | frontiersin.org |
| Fused Heteroaromatic Quinones | Aqueous | Nitrogen-rich structures offer avenues for electrolyte development with high stability. A symmetric full-cell setup showed a low capacity fade rate of 0.0124% per cycle. | nih.gov |
| Pyrazino[2,3-g]quinoxaline-5,10-dione (TAAQ) | Aqueous | Undergoes three single-electron reductions, enabling greater electron storage. | nih.gov |
| Anthraquinone-2,7-disulphonic acid (AQDS) | Aqueous | A well-studied quinone used as a charge carrier in metal-free flow batteries. | wikipedia.org |
The reactivity of the quinone moiety makes it an excellent candidate for developing functional organic coatings and films. Quinones can participate in crosslinking reactions with nucleophiles, such as the amino groups found in proteins or chitin, a process that nature uses to harden insect cuticles. nih.gov This covalent crosslinking can be harnessed to create robust hydrogels and films with enhanced mechanical properties.
For the benzo[f]benzofuran-4,9-dione scaffold, this reactivity could be exploited to form thin films on various substrates. Such coatings could serve protective roles or introduce specific functionalities. rsc.org For instance, quinone/hydroquinone-functionalized biointerfaces are used as biomimetic platforms to study electron transfer and develop novel biosensors. researchgate.net The ability to graft these molecules onto surfaces opens possibilities for creating smart materials that respond to chemical or electrical stimuli. Furthermore, incorporating these scaffolds into polymer matrices could lead to coatings with tailored electronic, optical, or biological properties.
There is a significant demand for high-performance n-type (electron-transporting) conjugated polymers for applications in organic electronics, such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic thermoelectrics. leigroup.cn The strong electron-withdrawing nature of the quinone unit makes it an ideal building block for creating such materials. rsc.org
Polymers incorporating a 3,7-dihydrobenzo[1,2-b:4,5-b′]difuran-2,6-dione (BFDO) unit, a close structural analogue of the benzo[f]benzofuran-4,9-dione scaffold, have demonstrated excellent n-type characteristics. rsc.orgrsc.org The BFDO unit induces low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitates efficient n-doping and electron injection. rsc.org Furthermore, the rigid, planar quinone structure promotes intermolecular π-π stacking, which enhances charge carrier delocalization and mobility, leading to high electrical conductivity. rsc.orgrsc.org Recent work has produced a water-processable n-type polymer based on a benzodifurandione unit with high conductivity and remarkable air stability. acs.org These findings underscore the immense potential of benzo[f]benzofuran-4,9-dione derivatives as key components in the next generation of organic electronic devices. google.com
Table 2: Properties of n-Type Polymers Based on Benzodifurandione (BFDO) Analogs
| Polymer | Key Structural Unit | Highest Conductivity (n-doped) | Key Finding | Reference(s) |
| PBFDOTh-Se | 3,7-dihydrobenzo[1,2-b:4,5-b′]difuran-2,6-dione (BFDO) | 8.6 S cm⁻¹ | Selenophene introduction enhanced planarity and reduced structural disorder, boosting performance. | rsc.orgrsc.org |
| PDADF | 3,7-dihydrobenzo[1,2-b:4,5-b′]difuran-2,6-dione (BFDO) | 66 S cm⁻¹ | Polymerized and processed in water, showing high conductivity and air stability. | acs.org |
| P(Me-1,4-AQ) | 9,10-anthraquinone | Not specified | Showed unique redox behaviors due to electronic interactions between multiple redox centers. | oup.com |
Exploration in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits, governed by non-covalent intermolecular forces. The benzo[f]benzofuran-4,9-dione scaffold, with its distinct functional groups and extended π-system, is an excellent candidate for designing and studying complex supramolecular architectures.
The assembly of benzo[f]benzofuran-4,9-dione derivatives is directed by a variety of non-covalent interactions. The planar aromatic and benzofuran rings are predisposed to π-π stacking, a key interaction for organizing molecules in organic electronics. The oxygen atoms of the furan (B31954) ring and the quinone carbonyls can act as hydrogen bond acceptors. youtube.com
Studies on related structures have provided insight into these interactions. For example, research on a benzofuran-diethyl disulfide complex identified cooperative S···π, CH···π, and CH···O weak intermolecular interactions as crucial for stabilizing the assembly. illinois.edu Furthermore, halogen atoms introduced onto the benzofuran ring can participate in "halogen bonding," an attractive interaction between an electrophilic halogen and a nucleophilic site, which can significantly improve binding affinity in biological and material systems. nih.gov The strategic placement of functional groups on the benzo[f]benzofuran-4,9-dione scaffold can thus be used to program its self-assembly into well-defined one-, two-, or three-dimensional structures. The non-covalent interaction between a catalyst and substrate has also been shown to control reaction selectivity in quinone systems. chemrxiv.org
Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a "guest" molecule within the cavity or recognition site of a larger "host" molecule. The benzo[f]benzofuran-4,9-dione scaffold can be engineered to act as either a host or a guest.
The electron-deficient quinone moiety and the electron-rich benzofuran system provide distinct recognition sites. The carbonyl oxygens of the quinone are particularly effective at binding to electron-deficient species, such as metal cations. nih.gov It has been shown that the binding of metal cations to oligoether-substituted quinones can dramatically accelerate chemical reactions by withdrawing electron density from the quinone, thus lowering its LUMO energy. nih.gov Conversely, the quinone unit itself can act as a guest, fitting into the complementary cavity of a host. For instance, metallo-organic cages have been designed to specifically bind quinone guests through hydrogen-bonding interactions with the carbonyl groups. researchgate.net Additionally, the ability of benzofuran derivatives to bind to proteins like bovine serum albumin (BSA) highlights their potential in host-guest systems relevant to drug delivery. nih.gov
Methodological Advancements in Heterocyclic Chemistry
The synthesis of complex heterocyclic structures, such as the benzo[f]benzofuran-4,9-dione core, is a significant driver of innovation in synthetic methodology. Researchers are continually seeking more efficient, selective, and sustainable ways to construct these valuable molecular frameworks. These efforts have led to notable progress in the development of new catalytic systems and the design of environmentally conscious synthetic pathways.
Annulation reactions, which involve the formation of a new ring onto an existing molecule, are fundamental to building polycyclic and heterocyclic structures. mdpi.com The development of novel catalytic systems for these transformations is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with high precision and efficiency. mdpi.com
Transition metals have proven to be of immense significance in catalyzing the reactions necessary for constructing the benzofuran nucleus. acs.org Catalytic systems involving individual transition metals like palladium, copper, nickel, and gold, as well as bimetallic systems, have been successfully employed. acs.orgnih.gov For instance, palladium-catalyzed annulation of benzofuran-derived azadienes with isocyanides has been developed as an efficient route to benzofuro[3,2-b]pyrrole derivatives. nih.gov Similarly, phosphine-catalyzed [4+2] annulation reactions provide access to other complex fused furan derivatives. acs.org
A significant breakthrough has been the development of the first catalytic version of the Hauser–Kraus annulation, a classic method for creating oxygenated polycyclic compounds. researchgate.netrsc.org Traditional Hauser-Kraus annulations require harsh, strongly basic conditions, limiting their use with sensitive functional groups. researchgate.netrsc.org The innovative use of N-heterocyclic carbene (NHC) catalysis allows the reaction to proceed under much milder conditions, greatly expanding its applicability for synthesizing functionalized molecules. rsc.orgtdl.org This NHC-based catalytic platform maintains the advantages of the traditional method while eliminating its major drawbacks. tdl.org
The table below summarizes various innovative catalytic systems used in the annulation reactions for forming benzofuran and related heterocyclic scaffolds.
| Catalytic System | Type of Annulation/Reaction | Resulting Scaffold/Product | Key Advantages | Reference |
|---|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | Hauser-Kraus Annulation | Oxygenated Polycyclic Aromatics | Milder reaction conditions, broader functional group tolerance. | researchgate.netrsc.org |
| Palladium (Pd) | [4+1] Annulation | Benzofuro[3,2-b]pyrroles | Efficient and practical approach for diverse derivatives. | nih.gov |
| Palladium (Pd) / Copper (Cu) | Sonogashira Coupling / Intramolecular Cyclization | Benzofuran Derivatives | Utilizes a co-catalyst system for efficient coupling and cyclization. | nih.gov |
| Nickel (Ni) | Intramolecular Nucleophilic Addition | Benzofuran Derivatives | Provides activation energy for cyclization, yielding noteworthy results. | acs.orgnih.gov |
| Gold (Au) / Silver (Ag) | Gold-Promoted Catalysis | Benzofuran Nucleus | Effective for reactions between alkynyl esters and quinols. | acs.org |
| Phosphine | [4+2] Annulation | Decahydro-2H-naphtho[1,8-bc]furan Derivatives | Achieves high to excellent yields with good diastereoselectivities. | acs.org |
Future work in this area could focus on broadening the scope of substrates and employing computational methods to refine catalyst design, potentially leading to the discovery of new synthetic routes for a wider range of valuable heterocyclic compounds. mdpi.com
In line with the principles of green chemistry, a major goal in modern organic synthesis is the development of sustainable and environmentally benign methods. chemistryjournals.net This is particularly relevant for the synthesis of complex molecules like fused-ring heterocycles, which can traditionally involve multiple steps, hazardous reagents, and significant waste generation. chemistryjournals.net
One key principle of green chemistry is to design more straightforward and direct synthetic routes to minimize waste and energy consumption. chemistryjournals.net Strategies like "cut-and-sew" reactions, which deconstruct simple cyclic ketones and reassemble them into more complex bridged and fused rings through C-C bond activation, offer a more unified and efficient approach compared to traditional stepwise ring formation. acs.org
The development of solvent-free and catalyst-free reaction conditions represents a significant advance in sustainable synthesis. benthamdirect.com For example, neat (solvent-free) synthesis provides an environmentally benign route to N-aryl substituted c-fused pyrrole (B145914) derivatives. tandfonline.com Similarly, catalyst-free approaches for synthesizing benzofuran heterocycles have been successfully developed, avoiding the use of potentially toxic and expensive metal catalysts. nih.gov Combining multicomponent reactions (MCRs) with subsequent intramolecular transformations allows for the synthesis of two different fused heterocycles in a single pot, minimizing the use of solvents and reagents. acs.org
The use of alternative energy sources, such as microwave irradiation, is another key aspect of sustainable synthesis. chemistryjournals.net Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating, often leading to higher yields and purities. chemistryjournals.netbenthamdirect.com
The table below compares traditional and sustainable approaches for the synthesis of fused-ring systems.
| Sustainable Approach | Description | Traditional Counterpart | Key Advantages | Reference |
|---|---|---|---|---|
| Solvent-Free (Neat) Synthesis | Reactions are conducted without a solvent medium. | Use of volatile organic compounds (VOCs) as solvents. | Reduces pollution, cost, and safety hazards. | tandfonline.com |
| Microwave-Assisted Synthesis | Uses microwave radiation for rapid and efficient heating. | Conventional heating (oil baths, heating mantles). | Drastically reduced reaction times and energy use; higher yields. | chemistryjournals.netbenthamdirect.com |
| Multicomponent Reactions (MCRs) | Multiple starting materials react in one pot to form a complex product. | Stepwise synthesis with isolation of intermediates. | Increases molecular complexity efficiently; reduces steps and waste. | acs.org |
| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst. | Use of stoichiometric or catalytic reagents (often metals). | Avoids catalyst cost, toxicity, and contamination of the product. | nih.govbenthamdirect.com |
| "Cut-and-Sew" Transformations | Catalytic C-C bond activation and rearrangement to form fused rings. | Stepwise ring formation requiring functional group manipulations. | More unified and concise route to complex ring systems. | acs.org |
Q & A
Basic Research Questions
Q. What are the optimized catalytic conditions for synthesizing 3-Benzoylbenzo[f]benzofuran-4,9-dione, and how do reaction parameters influence yield?
- Methodological Answer : Palladium-catalyzed reverse hydrogenolysis is effective for synthesizing related naphtho[2,3-b]furan-4,9-diones. Key parameters include using Pd/C as a catalyst, avoiding oxidants/hydrogen acceptors, and optimizing the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. Reaction temperature (80–120°C) and solvent polarity significantly impact yield and purity .
Q. Which spectroscopic techniques are recommended for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs), High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography are critical. For electronic structure analysis, UV-Vis spectroscopy and cyclic voltammetry can correlate redox properties with biological activity .
Q. What in vitro assays are suitable for initial evaluation of antitumor activity?
- Methodological Answer : Use cell viability assays (e.g., MTT or resazurin) across human tumor cell lines (e.g., RAW 264.7 macrophages, keratinocytes). Include IC₅₀ calculations and compare with structurally related compounds like naphtho[2,3-b]furan-4,9-diones to establish baseline cytotoxicity .
Advanced Research Questions
Q. How do electronic and steric modifications (e.g., trifluoromethyl groups) alter the tumor-specific cytotoxicity of this compound derivatives?
- Methodological Answer : Introduce substituents via manganese(III)-based oxidative cyclization or phosphonate hybridization. Evaluate using density functional theory (DFT) to model electron distribution and correlate with experimental IC₅₀ values. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability, impacting membrane permeability .
Q. How should researchers address contradictions in cytotoxicity data across studies (e.g., varying IC₅₀ values in similar cell lines)?
- Methodological Answer : Analyze variables such as cell passage number, culture conditions, and compound purity. Cross-validate using standardized protocols (e.g., NCI-60 panel). Differences may arise from electronic effects (e.g., electron-withdrawing groups reduce redox cycling efficiency) or assay interference (e.g., quinone-mediated ROS generation) .
Q. What strategies optimize this compound derivatives for STAT3 pathway inhibition?
- Methodological Answer : Modify the benzoyl moiety to enhance binding to STAT3’s SH2 domain. Use molecular docking and site-directed mutagenesis to identify critical residues. Evaluate using luciferase reporter assays and Western blotting for phosphorylated STAT3. Derivatives with bulkier substituents (e.g., benzyloxy groups) show improved specificity .
Q. How can oxidative radical cyclization be applied to synthesize complex benzo[f]indole-4,9-dione hybrids?
- Methodological Answer : Employ manganese(III) acetate to generate radicals from aldehydes/ketones, enabling conjugate addition-cyclization cascades. Optimize solvent (e.g., acetic acid) and stoichiometry to control regioselectivity. Characterize products via HPLC-MS and assess stability under physiological conditions .
Methodological Challenges and Solutions
Q. What are the key stability considerations for this compound in biological assays?
- Answer : The compound’s quinone structure is prone to redox cycling, generating ROS that may confound results. Use antioxidants (e.g., NAC) in assays to distinguish direct cytotoxicity from ROS-mediated effects. Store derivatives at -20°C under inert gas to prevent degradation .
Q. How can researchers mitigate off-target effects in kinase inhibition studies?
- Answer : Perform kinome-wide profiling (e.g., using KinomeScan) to identify non-STAT3 targets. Design analogs with reduced planarity (e.g., introducing sp³-hybridized carbons) to minimize ATP-binding pocket interactions. Validate selectivity via CRISPR/Cas9 knockout models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
